9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-ETHOXYPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with ethoxyphenyl and phenyl groups. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 9-(4-ETHOXYPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process involving the condensation of secondary amides with acyl chlorides. One efficient method involves an Ir-catalyzed one-pot reaction, which provides good yields and broad substrate scope under mild reaction conditions . This method is scalable and compatible with various acyl chlorides, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethoxyphenyl groups, using common reagents like halogens and nucleophiles.
Condensation: The formation of the oxazine ring itself is a result of a condensation reaction between secondary amides and acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The anti-inflammatory activity of this compound is primarily due to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Similar compounds include other 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one derivatives, which also exhibit anti-inflammatory properties. 9-(4-ETHOXYPHENYL)-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitutions, which enhance its biological activity and make it a more potent anti-inflammatory agent .
Similar Compounds
- 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- 9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Other 9-substituted-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives
Properties
Molecular Formula |
C25H21NO4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H21NO4/c1-2-28-19-10-8-18(9-11-19)26-15-22-23(29-16-26)13-12-20-21(14-24(27)30-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3 |
InChI Key |
SIGXLIKTYPSUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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